molecular formula C29H50O2 B8329756 2-(3beta-Cholesteryloxy)ethanol

2-(3beta-Cholesteryloxy)ethanol

Cat. No.: B8329756
M. Wt: 430.7 g/mol
InChI Key: NPYXBHZQVNRAOF-AXYOXNHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on the nomenclature, this compound is a cholesterol-derived ether with an ethanol moiety linked via a 3β-hydroxy group.

Due to the absence of specific data on this compound in the provided evidence, the following sections will focus on structurally or functionally related ethanol derivatives and their comparative properties.

Properties

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol

InChI

InChI=1S/C29H50O2/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(31-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27,30H,6-8,10-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

NPYXBHZQVNRAOF-AXYOXNHISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCO)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes several ethanol-based compounds with ether or phenolic linkages. Below is a detailed comparison of their chemical properties, toxicity, and functional roles:

Structural Analogues

Compound Name (CAS No.) Key Structural Features Applications/Hazards References
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) Branched alkylphenol ethoxylate with two ethoxy groups Used in R&D classified as Category 4 acute toxicity (oral) and Category 1 eye hazard .
2-Methoxyethanol (109-86-4) Simple ether (methoxy group attached to ethanol) Industrial solvent; toxic to hematopoietic and reproductive systems .
2-(Nonylphenoxy)ethanol (27176-93-8) Ethanol linked to nonylphenol group Surfactant; potential endocrine disruptor due to alkylphenol moiety .
Tyrosol derivatives (e.g., 2-(3-hydroxyphenyl)ethanol) Phenolic ethanol derivatives Antioxidants; inhibit mushroom tyrosinase (e.g., 50–70% inhibition at 1 mM) .

Functional Comparison

  • Toxicity: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol exhibits moderate acute toxicity (oral LD₅₀ > 300 mg/kg) but severe eye irritation . 2-Methoxyethanol is significantly more toxic, with documented hematotoxic and teratogenic effects in humans . Tyrosol analogues show low toxicity and are used in food and cosmetic industries due to antioxidant properties .
  • Biochemical Activity: Tyrosol derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) inhibit tyrosinase, a key enzyme in melanin synthesis, with IC₅₀ values comparable to kojic acid . Alkylphenol ethoxylates (e.g., 2-(nonylphenoxy)ethanol) disrupt endocrine signaling by mimicking estrogen .

Data Tables

Table 1. Tyrosinase Inhibition by Phenolic Ethanol Derivatives

Compound (from ) Inhibition Rate (%) at 1 mM
2-(3-Hydroxyphenyl)ethanol (Compound 2) 65 ± 3
2-(4-Hydroxy-3-methoxyphenyl)ethanol (Cmpd 4) 70 ± 4
Salidroside (Compound 11) 50 ± 2

Data sourced from mushroom tyrosinase assays .

Table 2. Hazard Classification of Ethanol Derivatives

Compound (CAS No.) Acute Toxicity (Oral) Eye Hazard Regulatory Notes
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol Category 4 Category 1 (Severe) Restricted to R&D use; not for household .
2-Methoxyethanol Category 2 Category 2B Banned in cosmetics (EU Directive 2009/100/EC) .

Key Limitations in Available Evidence

  • No data on 2-(3β-cholesteryloxy)ethanol were found in the provided materials. Comparisons were extrapolated from structurally analogous compounds.
  • Toxicity and bioactivity of cholesterol-ethanol conjugates likely differ significantly due to sterol hydrophobicity and membrane interaction mechanisms.

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